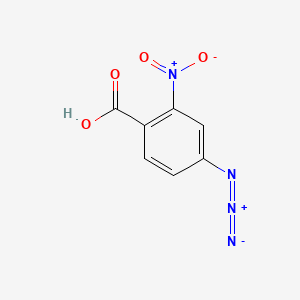

2-Nitro-4-azidobenzoic acid

Description

Historical Context and Initial Scientific Investigations

2-Nitro-4-azidobenzoic acid is a chemical compound that has garnered interest in various fields of chemical research. Its synthesis and initial characterization laid the groundwork for its subsequent applications. The preparation of related aryl azides, including derivatives of benzoic acid, has been a subject of study for many years. General methods for synthesizing aromatic azides often involve the diazotization of aromatic amines followed by reaction with an azide (B81097) source. thieme-connect.com For instance, a common route to azidobenzoic acids involves the diazotization of the corresponding aminobenzoic acid with sodium nitrite (B80452) in the presence of an acid, followed by the addition of sodium azide. tpu.rursc.org

Early investigations into the photochemical properties of aryl azides revealed their ability to form highly reactive nitrene intermediates upon irradiation. thieme-connect.com This reactivity became a cornerstone for the development of photoaffinity labeling, a technique used to identify and study ligand-binding sites in biological macromolecules. acs.orgdtic.mil An early example of its use in this context was the photoaffinity labeling of rat liver ribosomes in 1979. exlibrisgroup.com

The structural features of this compound, specifically the presence of both a nitro group and an azide group on the benzoic acid scaffold, contribute to its unique chemical properties. The nitro group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring and the azide moiety. The azide group, upon photolysis, generates a nitrene that can undergo various reactions, including insertion into C-H and N-H bonds, making it a useful tool for covalent modification. dtic.milbeilstein-journals.org

Significance in Organic Synthesis and Chemical Biology

The utility of this compound and its derivatives spans across organic synthesis and chemical biology, primarily driven by the reactivity of the azide group.

In Organic Synthesis:

Aryl azides are valuable precursors in the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net For example, the photochemical or thermal decomposition of 2-azidobenzoic acids can lead to the formation of 2,1-benzisoxazole-3(1H)-ones through an intramolecular cyclization of the intermediate nitrene. beilstein-journals.orgresearchgate.net The reaction conditions, such as the solvent and the presence of a base, can significantly influence the reaction pathway and product yield. beilstein-journals.orgresearchgate.net Furthermore, the azide group can participate in [3+2] cycloaddition reactions, famously known as "click chemistry," to form triazoles, which are important structural motifs in medicinal chemistry. chemimpex.com

In Chemical Biology:

The most prominent application of this compound is in photoaffinity labeling. acs.orgdtic.mil This technique allows researchers to covalently link a probe molecule to its biological target upon photoirradiation. The carboxylic acid group of this compound can be readily coupled to a ligand of interest, such as a peptide or a small molecule, to create a photoactive probe. dtic.mil Upon binding to its target protein, the probe is irradiated with UV light, activating the azide group to form a reactive nitrene that covalently crosslinks the probe to the target. pnas.orgmolbio.com This enables the identification of binding partners and the mapping of binding sites. pnas.org

Derivatives of azidobenzoic acid have been employed in various biological studies. For instance, they have been used to create photoaffinity analogs of paclitaxel (B517696) to probe its binding site on microtubules. dtic.mil They have also been utilized in the development of antibody-drug conjugates (ADCs), where the azide group serves as a handle for attaching a cytotoxic drug to an antibody. rsc.orggoogle.com

Current Research Frontiers and Unaddressed Scientific Inquiries

Current research continues to explore and expand the applications of this compound and related compounds.

Data on Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₄N₄O₄ |

| Molecular Weight | 208.13 g/mol evitachem.com |

| CAS Number | 60733-07-5 evitachem.com |

Current Research Focus:

Development of Novel Photoaffinity Probes: Researchers are continuously designing and synthesizing new photoaffinity probes based on the azidobenzoic acid scaffold with improved properties, such as enhanced water solubility, different photoreactive characteristics, and longer wavelength activation to minimize damage to biological samples. nih.gov

Advanced Materials Science: The azide group's ability to participate in click chemistry and to generate reactive species upon photolysis makes it a valuable tool for surface modification and the creation of functionalized polymers and nanomaterials. chemimpex.com

Elucidation of Reaction Mechanisms: Detailed mechanistic studies of the photochemical reactions of aryl azides, including 2-azidobenzoic acids, are ongoing. beilstein-journals.orgresearchgate.net Understanding the factors that control the fate of the intermediate nitrene (e.g., singlet vs. triplet state, solvent effects) is crucial for optimizing existing applications and developing new synthetic methodologies. beilstein-journals.org The influence of external heavy atoms on the product yield of photoinduced heterocyclization of 2-azidobenzoic acid is also an area of investigation. researchgate.net

Bioconjugation Strategies: The development of more efficient and selective bioconjugation methods using azidobenzoic acid derivatives is an active area of research, particularly for the construction of complex biomolecules and therapeutic agents like ADCs. rsc.org

Unaddressed Scientific Inquiries:

Fine-tuning Photoreactivity: A deeper understanding of how substituents on the aromatic ring precisely modulate the photoreactivity of the azide group is still needed. This knowledge would enable the rational design of photoaffinity labels with tailored activation wavelengths and reaction kinetics.

In Vivo Applications: While photoaffinity labeling is a powerful in vitro tool, its application in living organisms presents challenges due to light penetration and potential off-target reactions. Developing strategies to overcome these limitations is a significant frontier.

Exploring New Reaction Pathways: The full synthetic potential of the nitrene intermediates generated from this compound and its analogs may not be fully realized. Investigating novel intramolecular and intermolecular reactions could lead to the discovery of new and efficient synthetic transformations.

Structure

3D Structure

Properties

CAS No. |

60733-07-5 |

|---|---|

Molecular Formula |

C7H4N4O4 |

Molecular Weight |

208.13 g/mol |

IUPAC Name |

4-azido-2-nitrobenzoic acid |

InChI |

InChI=1S/C7H4N4O4/c8-10-9-4-1-2-5(7(12)13)6(3-4)11(14)15/h1-3H,(H,12,13) |

InChI Key |

CSBRTRKUKDZRPR-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])C(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])C(=O)O |

Other CAS No. |

60733-07-5 |

Synonyms |

2-nitro-4-azidobenzoic acid |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Nitro 4 Azidobenzoic Acid and Its Analogues

Established Synthetic Routes for 2-Nitro-4-azidobenzoic Acid

The traditional and most common methods for preparing this compound rely on classical organic reactions, particularly diazotization followed by azide (B81097) substitution, and derivations from readily available aminobenzoic acid precursors.

Diazotization and Azide Introduction Procedures

A prevalent method for synthesizing aryl azides, including this compound, involves the diazotization of a corresponding aromatic amine. wikipedia.orgresearchgate.net This two-step process begins with the conversion of an amino group to a diazonium salt, which is then displaced by an azide ion. wikipedia.org

The general procedure for diazotization involves treating the aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. researchgate.netsemanticscholar.orgrsc.org The resulting diazonium salt is then reacted with a source of the azide anion, such as sodium azide or trimethylsilyl (B98337) azide, to yield the desired aryl azide. wikipedia.orgresearchgate.net The reaction with sodium azide is often performed in an aqueous solution, sometimes with the addition of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. google.com

For instance, the synthesis of 4-azidobenzoic acid from 4-aminobenzoic acid involves dissolving the starting material in hydrochloric acid at 0 °C, followed by the dropwise addition of an aqueous solution of sodium nitrite. rsc.orgmdpi.com The resulting diazonium salt solution is then added to a solution containing sodium azide and sodium acetate (B1210297), leading to the precipitation of the product. mdpi.comworktribe.com A similar procedure can be applied to the synthesis of this compound starting from 4-amino-2-nitrobenzoic acid.

Table 1: Reagents and Conditions for Diazotization and Azide Introduction

| Starting Material | Reagents | Conditions | Product |

| 4-Amino-2-nitrobenzoic acid | 1. HCl, NaNO22. NaN3 | 0°C | This compound |

| 4-Aminobenzoic acid | 1. HCl, NaNO22. NaN3 | 0°C, aqueous solution | 4-Azidobenzoic acid rsc.orgmdpi.com |

| Anthranilic acid | 1. 50% HCl, NaNO22. NaN3, CH3COONa | - | 2-Azidobenzoic acid worktribe.com |

Derivations from Aminobenzoic Acid Precursors

The synthesis of this compound is intrinsically linked to the availability of suitable aminobenzoic acid precursors. The most direct precursor is 4-amino-2-nitrobenzoic acid. This intermediate can be synthesized through various methods, including the nitration of 4-aminobenzoic acid derivatives or the reduction of a dinitrobenzoic acid derivative.

The conversion of aminobenzoic acids to their corresponding azido (B1232118) derivatives is a cornerstone of this synthetic strategy. scirp.org For example, 4-aminobenzoic acid and 2-aminobenzoic acid (anthranilic acid) serve as key starting materials for a variety of aromatic compounds through reactions involving their diazonium salts. scirp.orgcore.ac.uk The synthesis of 4-azidobenzoic acid from 4-aminobenzoic acid is a well-documented process. rsc.orgmdpi.com Similarly, 2-azidobenzoic acid can be prepared from anthranilic acid. worktribe.com

The synthesis of the necessary precursor, 4-amino-2-nitrobenzoic acid, can be achieved through established nitration and reduction sequences on benzoic acid or its derivatives.

Innovative Synthetic Approaches and Process Optimization

In recent years, there has been a growing emphasis on developing more efficient, safer, and environmentally friendly methods for the synthesis of organic azides. This has led to the exploration of green chemistry principles and catalytic methods for the introduction of the azide moiety.

Green Chemistry Principles in Synthesis

Efforts to develop "greener" synthetic routes for azides focus on minimizing the use of hazardous reagents and solvents, improving reaction efficiency, and reducing waste. rsc.orgrsc.org One approach involves performing reactions in aqueous media, which is considered a more environmentally benign solvent compared to many organic solvents. rsc.orgnih.gov For instance, a simple and robust method for preparing aryl azides in high yields has been developed using water as the solvent at room temperature. rsc.org

The use of milder and more selective reagents is another aspect of green chemistry. For example, alternative methods for diazotization and azidation that avoid the use of strong acids or harsh conditions are being investigated. researchgate.net The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a greener synthesis by reducing the need for purification of intermediates and minimizing solvent usage. tpu.ru

Catalytic Methods for Azide Moiety Incorporation

Catalytic methods offer a promising avenue for the efficient and selective introduction of the azide group. nih.govuva.nl Metal-catalyzed reactions, in particular, have shown significant potential for the synthesis of organic azides under mild conditions. nih.govuva.nl

Copper-catalyzed reactions have been widely explored for the synthesis of aryl azides. nih.govuva.nl For instance, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, has spurred interest in the synthesis of azido compounds. nih.govbaseclick.eu While not a direct synthesis of this compound, the principles of copper catalysis can be applied to azide introduction. For example, copper catalysts have been used in the azidation of arylboronic acids and other aromatic precursors. uva.nl

Other transition metals have also been investigated for their catalytic activity in azidation reactions. nih.gov These methods often involve the use of an azide source like sodium azide or trimethylsilyl azide in the presence of a metal catalyst. nih.govuva.nl The development of catalytic systems that can directly convert C-H bonds to C-N3 bonds is a particularly active area of research, as it would provide a more atom-economical route to azides. uva.nl

Synthesis of Key Intermediate Compounds

The synthesis of this compound relies on the availability of key intermediates, primarily 4-amino-2-nitrobenzoic acid. The synthesis of this precursor typically involves the nitration of a suitable benzoic acid derivative followed by a selective reduction.

A common starting material is 4-methylbenzoic acid (p-toluic acid). Nitration of p-toluic acid can yield 2-nitro-4-methylbenzoic acid. Subsequent oxidation of the methyl group to a carboxylic acid would lead to 2-nitroterephthalic acid. A more direct route involves the nitration of 4-aminobenzoic acid derivatives, though this requires careful control of reaction conditions to avoid over-nitration and side reactions.

Another important intermediate in the broader context of substituted benzoic acids is 2-nitro-4-methylsulfonyl benzoic acid, which is synthesized from 2-nitro-4-methylsulfonyl toluene. google.com While not a direct precursor to this compound, the synthetic strategies employed for its preparation, such as oxidation of a methyl group in the presence of a nitro group, are relevant.

Table 2: Key Intermediates and their Synthetic Precursors

| Intermediate Compound | Precursor(s) | Synthetic Transformation |

| 4-Amino-2-nitrobenzoic acid | 4-Aminobenzoic acid derivatives, Dinitrobenzoic acid derivatives | Nitration, Reduction |

| 2-Azidobenzoic acid | Anthranilic acid | Diazotization, Azide substitution worktribe.com |

| 4-Azidobenzoic acid | 4-Aminobenzoic acid | Diazotization, Azide substitution rsc.orgmdpi.com |

| 2-Nitro-4-methylsulfonyl benzoic acid | 2-Nitro-4-methylsulfonyl toluene | Oxidation google.com |

Purification and Isolation Methodologies for this compound

The purification and isolation of this compound and its analogues are critical steps to ensure the removal of impurities, such as starting materials, reagents, and by-products from the reaction mixture. The choice of purification method is largely dependent on the physical properties of the compound, including its solubility and stability, as well as the nature of the impurities present. Common techniques employed for the purification of aromatic azido and nitro compounds include precipitation, recrystallization, and column chromatography.

Initial isolation of azidobenzoic acids synthesized via diazotization of aminobenzoic acids often involves precipitation from the aqueous reaction mixture. For instance, in the synthesis of 4-azidobenzoic acid, after the reaction is complete, the product precipitates upon acidification of the solution. mdpi.comrsc.org The solid can then be collected by simple vacuum filtration and washed with water to remove residual acids and inorganic salts. mdpi.com In many synthetic procedures for aryl azides, the products are readily isolated from water by filtration, yielding clean products that may not require further purification for subsequent steps. sorbonne-universite.fr

Recrystallization is a widely used and effective technique for purifying solid crystalline compounds like this compound. This method relies on the difference in solubility of the compound in a hot solvent versus a cold solvent. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. For analogues such as 4-azidobenzoic acid, recrystallization from ethyl acetate has been reported to yield off-white crystals. thieme-connect.com Other solvents, including ethanol (B145695) and water, are also commonly used for the recrystallization of related benzoic acid derivatives. mdpi.comgoogle.com For example, the purification of 2- and 4-nitrobenzoic acids can be achieved by recrystallization from solvents like benzene (B151609), ethanol, or mixtures thereof. google.com

Table 1: Recrystallization Parameters for this compound Analogues

| Compound | Recrystallization Solvent(s) | Reference |

|---|---|---|

| 4-Azidobenzoic acid | Ethyl Acetate | thieme-connect.com |

| 4-Aminobenzoic acid | Ethanol (EtOH) | mdpi.com |

| 2-Nitrobenzoic acid | Benzene, Ethanol | google.com |

| 4-Nitrobenzoic acid | Benzene, Ethanol, Hexane | google.com |

| Benzoic acid | Water | tcu.edu |

Column chromatography is another powerful purification technique, particularly useful for separating complex mixtures or when recrystallization is ineffective. In this method, the crude product is dissolved in a solvent and passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent, or mobile phase, is then passed through the column, and separation occurs based on the differential adsorption of the components to the stationary phase. For compounds structurally similar to this compound, various solvent systems have been employed. Flash column chromatography using silica gel is a common practice. For example, the purification of related azido compounds has been achieved using eluents such as a mixture of petroleum ether and ethyl acetate or dichloromethane (B109758) and methanol. thieme-connect.com The purification of 4-azido-N-(2,2,2-trifluoro-ethyl)-benzamide, an amide derivative of an analogue, is performed using flash chromatography on silica gel with an ethyl acetate/hexane eluent.

Table 2: Column Chromatography Conditions for Related Compounds

| Compound/Mixture | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Azido Compounds | Silica Gel | Petroleum Ether / Ethyl Acetate (10:1) | thieme-connect.com |

| 4-Aminobenzoic acid | Silica Gel | Dichloromethane / Methanol (95:5) | thieme-connect.com |

| 4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide | Silica Gel | Ethyl Acetate / Hexane (3:7) | |

| 2-(3-Azidophenyl)-4,5-diphenyloxazole | Silica Gel | Diethyl Ether | nih.gov |

| 2,1-Benzisoxazol-3(1H)-one | Silica Gel | Chloroform (B151607) / Carbon Tetrachloride (1:1 v/v) | sciforum.net |

In some cases, purification can be achieved through acid-base extraction . Since this compound is a carboxylic acid, it can be separated from neutral or basic impurities by dissolving the crude mixture in an organic solvent and extracting it with an aqueous basic solution (e.g., sodium hydroxide). The acid is converted to its water-soluble salt and moves to the aqueous phase. The phases are then separated, and the aqueous phase is acidified (e.g., with hydrochloric acid) to precipitate the purified carboxylic acid, which can then be collected by filtration. rsc.orgtcu.edu

The purity of the isolated this compound is typically assessed using analytical techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods like NMR and IR spectroscopy.

Photochemical Reactivity and Mechanistic Investigations of 2 Nitro 4 Azidobenzoic Acid

Photolytic Activation of the Azide (B81097) Group and Nitrene Formation

The arylnitrene generated from 2-Nitro-4-azidobenzoic acid, specifically (2-carboxy-5-nitrophenyl)nitrene, is a transient species that has been the subject of extensive study. researchgate.net Its formation can be observed and characterized using various spectroscopic techniques, including low-temperature and time-resolved spectroscopy, which allow for the identification of these short-lived intermediates. beilstein-journals.orgresearchgate.net X-ray analysis of crystalline acid-base complexes of azidobenzoic acids has also been employed to directly observe the structures of arylnitrene intermediates. nih.govresearchgate.net Electron Paramagnetic Resonance (EPR) and optical spectroscopy are also powerful tools for probing the nitrene and other spin species produced during photolysis. nsf.gov The presence of the nitrene can be confirmed by its characteristic absorption spectra, which for aromatic nitrenes often appear at wavelengths beyond 500 nm. nsf.gov

The initially formed arylnitrene exists in a singlet electronic state. beilstein-journals.org Singlet nitrenes are highly electrophilic and can undergo rapid intramolecular reactions. sciforum.netbeilstein-journals.org However, they can also undergo intersystem crossing to the more stable triplet ground state. sciforum.netbeilstein-journals.org The dynamics between the singlet and triplet states are crucial in determining the final product distribution. beilstein-journals.org

Singlet nitrenes are believed to be the precursors to intramolecular cyclization and rearrangement products, such as benzisoxazoles and azepines. beilstein-journals.org The formation of these products occurs through a concerted or near-concerted mechanism. beilstein-journals.org In contrast, triplet nitrenes, which have a longer lifetime, are more likely to participate in intermolecular reactions, such as hydrogen atom abstraction from the solvent to form primary amines or dimerization to form azo compounds. sciforum.netbeilstein-journals.org The ratio of singlet to triplet nitrene pathways can be influenced by various factors, including the presence of heavy atoms, which can promote intersystem crossing. beilstein-journals.org For instance, studies on related azides have shown that the presence of bromo- or iodo-substituents increases the probability of intersystem crossing from the singlet to the triplet state. beilstein-journals.org

The wavelength of the irradiating light and the reaction conditions, such as solvent and the presence of bases, significantly influence the photoreactivity of this compound and the resulting product distribution. sciforum.netbeilstein-journals.org

It has been observed that changing the light wavelength from 365 nm to 253.7 nm can lead to an increase in the yield of intramolecular cyclization products. sciforum.net This is attributed to the fact that the primary photoproducts may also absorb light and undergo secondary photolysis, and selecting a wavelength where the starting material has strong absorption while the product has weak absorption can minimize these secondary reactions. sciforum.net

The solvent environment also plays a critical role. For example, the use of ethanol (B145695) as a solvent can favor the formation of certain cyclization products, and the addition of a base can further enhance these yields. beilstein-journals.org The formation of 2-azidobenzoate anions, facilitated by a base, is considered an essential step in some ring-closure reactions. beilstein-journals.orgnih.gov The choice of solvent can also affect the balance between intramolecular and intermolecular reactions. For instance, in some cases, a mixture of 1,4-dioxane (B91453) and water has been shown to lead to different product ratios compared to ethanol. beilstein-journals.org

| Condition | Effect on Photoreactivity |

| Wavelength | Shorter wavelengths (e.g., 253.7 nm) can increase the yield of cyclization products by minimizing secondary photolysis. sciforum.net |

| Solvent | Ethanol can favor the formation of specific cyclization products. beilstein-journals.org Aqueous dioxane can alter product ratios. beilstein-journals.org |

| Base | The presence of a base can increase the yield of certain cyclization products by facilitating the formation of the 2-azidobenzoate anion. beilstein-journals.orgnih.gov |

Intramolecular Cyclization and Rearrangement Mechanisms

Following the formation of the singlet arylnitrene, a series of intramolecular reactions can occur, leading to the formation of various heterocyclic structures. These reactions are often highly efficient and represent a significant pathway in the photochemistry of this compound.

Two of the most prominent heterocyclic byproducts formed from the photolysis of this compound and its derivatives are benzisoxazoles and azepines. sciforum.netbeilstein-journals.org

The formation of 2,1-benzisoxazole derivatives is proposed to occur through a 1,5-electrocyclization of the singlet nitrene, where the electron-deficient nitrene center is attacked by the electron pair of the ortho-carbonyl group. beilstein-journals.org This pathway is believed to proceed without the formation of other stable intermediates. beilstein-journals.org The yield of benzisoxazoles can be significantly influenced by the reaction conditions, particularly the presence of a base. beilstein-journals.org

Azepines, on the other hand, are thought to be formed through a more complex rearrangement mechanism. beilstein-journals.org This pathway also originates from the singlet nitrene, which first forms a highly strained benzazirine intermediate. beilstein-journals.orgresearchgate.net This intermediate then rearranges to a cyclic ketenimine, which can then react with nucleophiles present in the reaction mixture to form the final azepine product. beilstein-journals.org The formation of azepines is often competitive with the formation of benzisoxazoles. beilstein-journals.org It has been noted that in some cases, the presence of ortho-substituents can hinder the ring expansion required for azepine formation. researchgate.net

| Heterocyclic Byproduct | Proposed Formation Mechanism |

| Benzisoxazoles | 1,5-electrocyclization of the singlet arylnitrene involving the ortho-carbonyl group. beilstein-journals.org |

| Azepines | Rearrangement of the singlet arylnitrene via a benzazirine and a cyclic ketenimine intermediate. beilstein-journals.orgresearchgate.net |

Intermolecular Reactions of Photogenerated Nitrenes

While intramolecular reactions are often dominant, the photogenerated nitrenes from this compound, particularly the triplet nitrenes, can also engage in intermolecular reactions. sciforum.netbeilstein-journals.org These reactions typically involve components of the reaction medium, such as the solvent or other molecules of the starting azide. sciforum.net

Common intermolecular reactions include hydrogen atom abstraction from solvent molecules, which leads to the formation of the corresponding primary amine (2-amino-4-nitrobenzoic acid). sciforum.net Another possible intermolecular reaction is the dimerization of two nitrene intermediates to form an azo compound (2,2'-dicarboxy-5,5'-dinitroazobenzene). sciforum.net The extent of these intermolecular reactions is often dependent on the lifetime of the nitrene species and the concentration of the starting azide. sciforum.net In some cases, especially in the solid state, the crystal environment can restrict the movement of the arylnitrene, thereby influencing the pathway towards intermolecular products like trans-azobenzenes. nih.gov

Impact of Substituent Effects on Photochemistry

The photochemical reactivity of aryl azides, including this compound, is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electronic properties of the azide and the resulting nitrene intermediate, thereby dictating the reaction pathways, product distribution, and reaction yields. The key intermediates in aryl azide photolysis are the highly reactive singlet and triplet arylnitrenes, along with potential ring-expanded species like dehydroazepines. researchgate.netacs.org The electronic character of the substituents—whether they are electron-donating or electron-withdrawing—plays a critical role in the fate of these intermediates.

For instance, the presence of electron-withdrawing groups, such as the nitro group (-NO₂) in the target molecule, can stabilize the nitrene intermediate. nih.gov This stabilization can influence the rate of intersystem crossing (ISC) from the initial singlet nitrene to the more stable triplet nitrene. Research has shown that both electron-donating and electron-withdrawing substituents can accelerate this ISC process. acs.org

In the specific context of 2-azidobenzoic acids, substituents significantly affect the competition between two primary photochemical pathways: intramolecular cyclization to form benzisoxazolones and ring expansion to form azepines. beilstein-journals.orgresearchgate.net Studies on various substituted 2-azidobenzoic acids reveal a clear trend where electron-withdrawing groups generally favor higher yields of the cyclized product, 2,1-benzisoxazole-3(1H)-one. beilstein-journals.org However, this trend can be modulated by other factors like the heavy-atom effect, where yields decrease with heavier halogens (Cl > Br > I). beilstein-journals.org

The position of the substituent is also crucial. For example, photolysis of methyl 2-azidobenzoates with various substituents (including -NO₂) yields substituted 2-methoxy-3-methoxycarbonyl-3H-azepines, with outcomes dependent on the substituent's location and identity. rsc.org Furthermore, steric hindrance from ortho-substituents can play a significant role. Research on modifying polymer surfaces found that 2-azidobenzoic acid was less effective than its 3- and 4-isomers, likely due to the ortho-carboxyl group sterically hindering the insertion of the photogenerated nitrene into the polymer matrix. sciforum.net Similarly, aryl azides with two ortho-substituents are often prevented from undergoing ring expansion to form azepines. beilstein-journals.org

The nitro group, being a powerful electron-withdrawing substituent, has specific and potent effects. In some p-nitro-substituted aryl azides, photolysis in aqueous solution does not lead to simple nitrene insertion but rather to the formation of long-lived reactive intermediates, such as p-nitro-N-arylhydroxylamines, which can subsequently convert to nitroso derivatives. researchgate.netnih.gov This alternative pathway highlights how a strong electron-withdrawing group can completely alter the reaction mechanism. Moreover, the presence of a nitro group can render the triplet nitrene a potent single-electron acceptor. researchgate.net

The following data tables, derived from studies on related azidobenzoic acid derivatives, illustrate these substituent effects on product yields.

Table 1: Substituent Effects on the Photochemical Cyclization of 2-Azidobenzoic Acids

This table shows the product yields from the base-mediated photochemical cyclization of various substituted 2-azidobenzoic acids. The general trend shows higher yields of the cyclized product (2,1-benzisoxazol-3(1H)-one) with electron-withdrawing substituents.

| Substituent (R) | Product | Yield (%) | Reference |

| H | 2,1-benzisoxazol-3(1H)-one | 40 | beilstein-journals.org |

| 4-Cl | 2,1-benzisoxazol-3(1H)-one | 83 | beilstein-journals.org |

| 4-Br | 2,1-benzisoxazol-3(1H)-one | 75 | beilstein-journals.org |

| 4-I | 2,1-benzisoxazol-3(1H)-one | 63 | beilstein-journals.org |

| 5-Cl | 2,1-benzisoxazol-3(1H)-one | 85 | beilstein-journals.org |

| 4-Trityl | 2,1-benzisoxazol-3(1H)-one | 53 | beilstein-journals.org |

| Data derived from a study on substituted 2-azidobenzoic acids. Reaction conditions involved UV irradiation in the presence of a base. beilstein-journals.org |

Table 2: Comparative Photolysis of Fluorinated vs. Non-fluorinated 4-Azidobenzoic Acid

This table demonstrates the dramatic impact of perfluorination—a strong electron-withdrawing modification—on the photochemistry of 4-azidobenzoic acid in the crystalline state. The fluorinated analogue shows a vastly different product distribution, favoring the formation of the triplet nitrene.

| Compound | Dominant Photoproduct(s) | Key Observation | Reference |

| 4-Azidobenzoic Acid (4ABC) | Quintet and radical side-products | Low yield of triplet nitrene | nsf.gov |

| 4-Azido-2,3,5,6-tetrafluorobenzoic Acid (4F4ABC) | Triplet Nitrene | ~10x higher yield of triplet nitrene compared to side-products; resulting nitrene is exceptionally stable at room temperature. | nsf.gov |

| Data from a comparative study highlighting the influence of strong inductive electron withdrawal by fluorine substituents. nsf.gov |

These findings collectively underscore the determinative role of substituent effects in the photochemistry of this compound. The interplay between the strongly electron-withdrawing ortho-nitro group and the meta-carboxylic acid group is expected to significantly direct the photochemical outcome, likely favoring pathways influenced by a highly electrophilic nitrene intermediate while potentially inhibiting others, such as ring expansion, due to the ortho substitution pattern.

Chemical Derivatization and Functionalization Strategies for 2 Nitro 4 Azidobenzoic Acid

Esterification and Amidation for Conjugation

The carboxylic acid moiety of 2-nitro-4-azidobenzoic acid serves as a primary handle for conjugation to molecules bearing nucleophilic groups such as alcohols and primary or secondary amines, leading to the formation of esters and amides, respectively. These reactions are fundamental for attaching the 2-nitro-4-azidophenyl group to biomolecules, surfaces, or other chemical entities.

Standard esterification procedures, such as the Fischer-Speier esterification, involve reacting the carboxylic acid with an excess of an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.ukiajpr.com The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation. masterorganicchemistry.com

Amidation is arguably the more common conjugation strategy, particularly for labeling proteins and peptides at their lysine (B10760008) residues or N-termini. Direct condensation of the carboxylic acid with an amine can be achieved using coupling agents. A widely used method involves the activation of the carboxylic acid to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC). koreascience.kr The resulting NHS ester is a stable intermediate that readily reacts with primary amines at neutral to slightly basic pH (typically 6.5-8.5) to form a stable amide bond. sigmaaldrich.comcfplus.cz

A commercially available analogue, 5-azido-2-nitrobenzoic acid N-hydroxysuccinimide ester, serves as a pertinent example of a photoactive, heterobifunctional cross-linking reagent. sigmaaldrich.comsigmaaldrich.com This compound illustrates the utility of activating the carboxylic acid group as an NHS ester for subsequent conjugation.

| Property | Data for 5-Azido-2-nitrobenzoic acid N-hydroxysuccinimide ester | Reference |

| Synonym | N-(5-Azido-2-nitrobenzoyloxy)succinimide, N-Succinimidyl 5-azido-2-nitrobenzoate | sigmaaldrich.com |

| Molecular Formula | C₁₁H₇N₅O₆ | sigmaaldrich.com |

| Molecular Weight | 305.20 g/mol | sigmaaldrich.com |

| Appearance | Yellow to yellow-orange powder | sigmaaldrich.com |

| Functional Groups | NHS ester, Azide (B81097), Nitro | sigmaaldrich.com |

| Application | Photoactive, heterobifunctional cross-linking reagent | sigmaaldrich.com |

| Reaction pH | 6.5-8.5 for reaction with primary amines | sigmaaldrich.com |

| Photoactivation λ | 250-350 nm for nitrene formation | sigmaaldrich.com |

This data for a closely related compound underscores the feasibility and common methodology for activating this compound for conjugation purposes. The resulting amides and esters retain the azide and nitro functionalities for subsequent chemical transformations.

"Click Chemistry" Applications of the Azide Group

The azide functional group of this compound is a key component for its use in "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility. beilstein-journals.org Specifically, the azide can participate in cycloaddition reactions with alkynes to form stable triazole rings.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful and widely used click reaction that regioselectively produces 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. researchgate.netnih.gov The reaction is typically catalyzed by a copper(I) source, which can be added directly or generated in situ from a copper(II) salt with a reducing agent like sodium ascorbate. organic-chemistry.org CuAAC is tolerant of a wide range of functional groups and is often performed in aqueous solutions, making it suitable for bioconjugation. researchgate.net

While direct examples of this compound in CuAAC are not prevalent in the reviewed literature, related compounds like 4-azidobenzoic acid have been successfully employed in CuAAC reactions. researchgate.net For instance, 4-azidobenzoic acid-modified polymers have been shown to readily undergo CuAAC with alkyne-substituted substrates. researchgate.net This suggests that derivatives of this compound, where the carboxylic acid is first conjugated to another molecule, can subsequently be linked to alkyne-bearing partners via CuAAC.

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a catalyst-free version of the azide-alkyne click reaction that utilizes strained cyclooctynes. baseclick.euthieme-connect.de The inherent ring strain of the cyclooctyne (B158145) significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst. nih.gov

The electronic nature of the azide can influence the rate of SPAAC. Electron-deficient aryl azides, such as those bearing a nitro group, can exhibit high reactivity in these reactions. thieme-connect.de The reaction of electron-deficient aryl azides with certain cyclooctynes can proceed through an inverse-electron-demand mechanism, where the frontier molecular orbital interactions are reversed compared to the normal-electron-demand SPAAC. thieme-connect.de This suggests that the this compound moiety could be a highly reactive partner in SPAAC reactions, making it a valuable tool for in vivo labeling and bioconjugation where the use of copper is undesirable.

| Click Chemistry Reaction | Key Features | Potential Application with this compound Derivatives |

| CuAAC | Copper(I)-catalyzed, high regioselectivity (1,4-disubstituted triazole), tolerant to many functional groups. researchgate.netnih.gov | Conjugation to alkyne-modified biomolecules, polymers, or surfaces after initial esterification or amidation of the carboxylic acid. |

| SPAAC | Catalyst-free, utilizes strained cyclooctynes, biocompatible for in vivo applications. baseclick.euthieme-connect.de | Potentially rapid conjugation to strained alkyne-modified molecules in biological systems, with the nitro group possibly enhancing the reaction rate. thieme-connect.de |

Introduction of Reporter Tags and Affinity Handles

The functional groups of this compound provide convenient attachment points for reporter tags (e.g., fluorophores) and affinity handles (e.g., biotin). This allows for the detection, visualization, and purification of target molecules that have been labeled with the 2-nitro-4-azidobenzoyl moiety.

The carboxylic acid can be coupled to an amine-containing reporter tag or affinity handle using the amidation strategies described in section 4.1. For example, reaction with an amino-functionalized fluorophore would yield a fluorescent probe. Similarly, conjugation with an amine-containing biotin (B1667282) derivative would create a biotinylated probe that can be used for affinity purification with streptavidin-coated resins. nih.gov

Alternatively, the azide group can be used to "click" the this compound derivative, which is already conjugated to a target molecule, onto a reporter or affinity handle that has been modified with an alkyne. This modular approach is highly efficient and allows for a two-step labeling strategy. For instance, a protein could first be modified with a this compound NHS ester, and then the resulting azido-labeled protein could be reacted with an alkyne-functionalized fluorophore via CuAAC or SPAAC.

The nitro group on the aromatic ring also imparts photo-reactivity. Aryl azides, particularly those with a nitro substituent, can be converted into highly reactive nitrenes upon UV irradiation. sigmaaldrich.comcfplus.cz This property is exploited in photoaffinity labeling, where the probe first binds to its target and is then covalently cross-linked upon photoactivation. fiu.edu

Synthesis of Multi-functional Derivatives for Advanced Probes

The presence of three distinct functional groups on the this compound scaffold makes it an ideal starting point for the synthesis of multi-functional or bifunctional probes. nih.gov These advanced probes can be designed to perform multiple tasks, such as simultaneous targeting, reporting, and cross-linking.

For example, a trifunctional probe could be synthesized where:

The carboxylic acid is conjugated to a targeting ligand (e.g., a small molecule inhibitor or a peptide) to direct the probe to a specific protein or cellular location.

The azide group is used to attach a reporter tag, such as a fluorophore or a mass tag, via click chemistry for detection and analysis.

The nitroaryl azide functionality serves as a photo-cross-linker to covalently capture interacting biomolecules upon UV irradiation.

The synthesis of such probes would involve a series of selective chemical modifications. For instance, the carboxylic acid could first be activated and reacted with a targeting ligand. The resulting conjugate, now bearing the azide and nitro groups, could then be used in a click reaction to install a reporter tag. This multi-functional probe could then be used in complex biological systems to identify the binding partners of the targeting ligand. The synthesis of simplified cyclic analogs of bastadin-5 has demonstrated the utility of a nitro group as a handle to introduce further functionality through diazonium salt displacement, and an azide group for potential further modification. fluorochem.co.uk Similarly, 2H-azirines have been developed as bifunctional linkers for cysteine residues, highlighting the interest in creating probes with multiple reactive centers. acs.org

The strategic and sequential derivatization of this compound's functional groups thus opens up a vast chemical space for the design and synthesis of sophisticated chemical tools for a wide range of scientific applications.

Role of 2 Nitro 4 Azidobenzoic Acid in Advanced Chemical Probe Development

Design and Synthesis of Photoaffinity Labeling (PAL) Reagents

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize interactions between biomolecules, such as proteins and their ligands. Reagents based on 2-nitro-4-azidobenzoic acid are instrumental in this methodology. Upon exposure to UV light, the aryl azide (B81097) group of the reagent is converted into a highly reactive nitrene intermediate. lookchem.comthermofisher.com This nitrene can then form a covalent bond with nearby molecules, effectively "labeling" the interacting partner. lookchem.comthermofisher.com The nitro group in the ortho position to the azide is crucial as it allows for the activation of the azide using longer wavelength UV light (around 300-460 nm), which is less damaging to biological samples compared to the shorter wavelengths required for simple phenyl azides. thermofisher.com

The synthesis of these PAL reagents typically involves the coupling of this compound to a molecule of interest, such as a peptide, drug, or other small molecule ligand. This is often achieved by activating the carboxylic acid group to form a more reactive species, like an N-hydroxysuccinimide (NHS) ester, which can then readily react with amine groups on the target molecule. scbt.com

Achieving site-specific incorporation of the photoreactive moiety is critical for obtaining precise information about molecular interactions. Several strategies have been developed to introduce this compound or similar photolabels at specific positions within a biomolecule.

Solid-Phase Peptide Synthesis: For peptide-based probes, amino acid derivatives containing a photoreactive group, such as azidophenylalanine or nitro-azidophenylalanine, can be directly incorporated at a desired position during solid-phase peptide synthesis. annualreviews.org This allows for the precise placement of the photolabel within the peptide sequence.

Modification of Unique Amino Acids: Proteins containing a single, uniquely reactive amino acid, like a cysteine, can be selectively modified with a derivative of this compound that has been functionalized with a cysteine-reactive group. annualreviews.org

Biosynthetic Incorporation: Advanced techniques allow for the site-specific incorporation of unnatural amino acids, including those with photoreactive groups, directly into proteins during in vitro or in vivo protein synthesis. annualreviews.orgnih.gov This is achieved by using an engineered tRNA and tRNA synthetase pair that recognizes the unnatural amino acid and incorporates it in response to a specific codon.

The linker connecting the this compound moiety to the targeting molecule plays a significant role in the efficacy of the photoaffinity probe. The design of this linker can influence the probe's solubility, cell permeability, and the distance and orientation of the photoreactive group relative to the binding site. Optimization of the linker length and composition is often necessary to ensure efficient and specific crosslinking to the intended target. thermofisher.com For instance, longer, more flexible linkers can allow the photoreactive group to reach a wider range of amino acid residues within a binding pocket.

Development of Photo-crosslinking Agents

Beyond their use in PAL, derivatives of this compound are employed as photo-crosslinking agents to study and stabilize protein-protein and other biomolecular interactions. lookchem.comthermofisher.com These reagents are often homobifunctional or heterobifunctional, meaning they possess two reactive groups. In a heterobifunctional crosslinker, one end might be a photoreactive nitrophenyl azide, while the other end contains a group that can react with a specific functional group on a protein, such as an amine or a sulfhydryl group. molbio.com This allows for a two-step process where the crosslinker is first attached to one protein and then, upon photoactivation, covalently links to an interacting partner. thermofisher.com

The ability to initiate the crosslinking reaction with a pulse of light provides temporal control, allowing researchers to capture interactions at specific moments in a biological process. thermofisher.com

Table 1: Examples of Photoreactive Crosslinkers and their Applications

| Crosslinker Type | Reactive Groups | Application |

| Heterobifunctional | Aryl azide and NHS ester | Capturing protein-protein interactions. thermofisher.com |

| Homobifunctional | Two aryl azide groups | Crosslinking of interacting biomolecules. |

| Heterobifunctional | Aryl azide and a group for "click chemistry" | Two-step labeling for proteomics. universiteitleiden.nl |

Applications in Activity-Based Protein Profiling (ABPP) Methodologies

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to study the activity of entire enzyme families directly in complex biological systems. nih.govsioc-journal.cnsiat.ac.cn While many ABPP probes use an electrophilic "warhead" to covalently modify the active site of an enzyme, photoaffinity labeling can be integrated into ABPP workflows. universiteitleiden.nlnih.gov

In this context, a probe can be designed with a recognition element that directs it to the active site of a particular class of enzymes, a this compound-derived photoreactive group, and a reporter tag (or a group for later attachment of a tag). Binding of the probe to the active enzyme is followed by photo-crosslinking, which covalently attaches the probe. Subsequent analysis can then identify the labeled enzymes, providing a snapshot of the active members of that enzyme family under specific cellular conditions. nih.gov

Utilization in Chemical Proteomics and Interactome Mapping Studies

The unique properties of this compound-based probes make them highly valuable for chemical proteomics and interactome mapping. annualreviews.org These studies aim to identify the full complement of proteins that interact with a particular small molecule or to map the complex network of protein-protein interactions within a cell.

By attaching a this compound derivative to a drug or metabolite of interest, researchers can create a probe that, upon photoactivation in living cells or cell lysates, will covalently link to its protein targets. annualreviews.org These crosslinked complexes can then be enriched and the interacting proteins identified using mass spectrometry. This approach is particularly useful for identifying weak or transient interactions that are often missed by other methods. thermofisher.com

Imaging Probe Development (excluding in vivo human imaging)

Derivatives of this compound can also be incorporated into probes for biological imaging in cells and tissues. nih.gov By conjugating the photoreactive group to a fluorophore, a probe can be created that allows for the visualization of its target's localization within a cell. For example, a probe designed to bind to a specific protein could be used to track that protein's movement or to identify its subcellular location.

The photoreactive nature of the probe can be used to "fix" it to its target, allowing for more stringent washing steps to reduce background signal and improve image quality. Furthermore, the nitro group itself can be a target for imaging. For instance, probes have been developed where the nitro group is reduced by specific enzymes like nitroreductases, which are often upregulated in hypoxic environments such as tumors, leading to a change in the probe's fluorescent properties. nih.gov Two-photon microscopy can be used with some of these probes to achieve deeper tissue imaging with higher resolution. nih.gov

Advanced Spectroscopic and Computational Studies of 2 Nitro 4 Azidobenzoic Acid

Time-Resolved Spectroscopic Techniques for Intermediate Detection

The photolysis and thermolysis of aromatic azides, such as 2-Nitro-4-azidobenzoic acid, proceed through highly reactive, short-lived intermediates. researchgate.net Time-resolved spectroscopic techniques are crucial for detecting and characterizing these transient species, which are fundamental to understanding the reaction mechanism. researchgate.netbeilstein-journals.org The proposed mechanisms for the formation of various photoproducts have been confirmed by identifying reaction intermediates using low-temperature and time-resolved spectroscopy. researchgate.netbeilstein-journals.org

Ultrafast time-resolved studies are particularly powerful for observing the initial steps of photoreactions that occur on femtosecond (fs) to picosecond (ps) timescales. In a study on the closely related compound 2-azidonitrobenzene, ultrafast time-resolved spectroscopy revealed that the lifetime of the initial excited singlet state is a mere 500 fs. acs.org This is followed by the formation of a discrete singlet 2-nitrophenylnitrene intermediate, which has a lifetime of 8.3 ps in solution at room temperature. acs.org This short lifetime indicates that the singlet nitrene is too transient to participate in bimolecular reactions. acs.org

UV-visible spectroscopy is also employed to monitor the photochemistry of azidobenzoic acids. nsf.govresearchgate.net The photolysis of the parent azide (B81097) leads to the production of nitrenes and other spin species which can be probed by optical spectroscopy. nsf.gov For instance, the UV spectrum of 4-azidobenzoic acid shows a characteristic absorption maximum around 274 nm, attributed to the phenyl azide group. researchgate.net

Kinetic Studies of Photoreactions and Decomposition Pathways

Kinetic studies of the photoreactions of azidobenzoic acids reveal the rates and controlling factors of their decomposition. The decomposition of these compounds can follow several pathways, often dictated by the spin state of the intermediary nitrene. beilstein-journals.orgworktribe.com The photolysis of 2-azidobenzoic acid can lead to the formation of 2,1-benzisoxazol-3(1H)-one or, competitively, 3H-azepine derivatives. beilstein-journals.orgresearchgate.net

In crystalline-state reactions of acid-base complexes of azidobenzoic acids, the changes in unit cell dimensions upon photo-irradiation can be monitored over time. ethernet.edu.et These changes have been shown to follow first-order kinetics, allowing for the calculation of reaction rate constants. ethernet.edu.et For one such complex, the average rate constant for the process was determined to be 3.06 × 10⁻⁶ s⁻¹. ethernet.edu.et

| System | Kinetic Model | Observed Rate Constant (k) | Reference |

|---|---|---|---|

| Crystalline Acid-Base Complex of Azidobenzoic Acid | First-Order Kinetics | 3.06 × 10⁻⁶ s⁻¹ | ethernet.edu.et |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential tools for monitoring the progress of reactions and for the structural elucidation of the final products derived from this compound.

¹H and ¹³C NMR spectroscopy are routinely used to confirm the structures of reaction products. beilstein-journals.orgrsc.org For example, the structure of 2,1-benzisoxazol-3(1H)-one, a product from the cyclization of 2-azidobenzoic acid, was determined by ¹H and ¹³C NMR spectroscopy. beilstein-journals.org In studies of related azidobenzoic acids, ¹H-NMR chemical shifts for aromatic protons are typically observed between 7.0 and 8.0 ppm, with the carboxylic acid proton appearing at a much higher shift, around 12.89 ppm in DMSO. rsc.org

Mass spectrometry is used to confirm the molecular weight and fragmentation patterns of reactants and products. nist.gov It can be used in real-time to provide continuous information on the evolution of chemical concentrations and the formation of new species in a reaction mixture. azom.com High-resolution mass spectrometry, in particular, is used to confirm the elemental composition of products. nih.gov

| Technique | Compound | Observed Signals/Peaks | Reference |

|---|---|---|---|

| ¹H-NMR (in DMSO) | 4-Azidobenzoic Acid | δ 12.89 (s, 1H, COOH), 7.94 (d, 2H), 7.19 (d, 2H) | rsc.org |

| ¹³C-NMR (in DMSO) | 4-Azidobenzoic Acid | δ 166.9, 144.4, 131.6, 127.7, 119.6 | rsc.org |

| IR Spectroscopy | 4-Azidobenzaldehyde | ~2100 cm⁻¹ (azide stretch), ~1700 cm⁻¹ (aldehyde C=O stretch) | |

| Mass Spectrometry (EI) | 4-Azidobenzoic Acid | Molecular Weight: 163.13 g/mol | nist.gov |

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry and quantum mechanical modeling provide profound theoretical support for experimental observations, enabling detailed investigation of reaction mechanisms that are otherwise difficult to probe. researchgate.netcardiff.ac.uk Methods like Density Functional Theory (DFT) are used to study the mechanism and kinetics of the thermal decomposition of related azide compounds. researchgate.net These calculations help in optimizing the geometries of all species involved, including reactants, intermediates, transition states, and products. researchgate.net

A significant application of quantum mechanical modeling is the prediction of reaction pathways and the characterization of their associated transition states. beilstein-journals.orgcardiff.ac.uk For the photochemical reactions of 2-azidobenzoic acids, it is believed that the initially formed singlet nitrene can rearrange into a benzazirine, which further rearranges into a cyclic ketenimine. researchgate.netbeilstein-journals.org Quantum-chemical calculations have estimated the energy barrier for this rearrangement to be approximately 40 kJ mol⁻¹. beilstein-journals.org Computational studies can also compare different possible reaction paths. For instance, in the reaction of 1-arylbenziodoxolones with an azide anion, calculations of the transition states helped to confirm the experimentally observed reaction pathway. cardiff.ac.uk

| Reaction Step | Computational Method | Predicted Energy Barrier | Reference |

|---|---|---|---|

| Benzazirine to Cyclic Ketenimine Rearrangement | Quantum-Chemical Calculations | ~40 kJ mol⁻¹ | beilstein-journals.org |

The electronic structure and spin multiplicity of the key nitrene intermediate are critical in determining the final reaction products. beilstein-journals.org The cyclization to form 2,1-benzisoxazole derivatives from 2-azidobenzoic acids is understood to proceed via a singlet nitrene pathway. beilstein-journals.orgnih.gov In contrast, triplet nitrenes typically lead to products like primary amines through hydrogen abstraction or azo compounds through dimerization. beilstein-journals.orgresearchgate.net

Computational methods are used to analyze the electronic structure and to characterize these different spin states. nsf.govresearchgate.net For example, DFT calculations have been used to reproduce shifts in the absorption spectra of azides and their corresponding nitrenes. nsf.gov These calculations also help to rationalize the observed product distributions, such as the relative yields of triplet nitrenes versus other radical side-products upon photolysis. nsf.gov

Molecular Dynamics Simulations in Complex Environments

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the behavior of molecules at an atomistic level, providing insights into their dynamic properties and interactions with their surroundings. In the context of photoreactive compounds like this compound, MD simulations are particularly valuable for understanding how the molecule behaves in complex environments, such as in solution or interacting with biological macromolecules, prior to and during the photochemical reaction. These simulations can elucidate conformational changes, solvation dynamics, and binding interactions that are critical for its function as a photoaffinity label.

Simulation Setup and Force Field Parametrization

To perform a molecular dynamics simulation of this compound, a crucial first step is the development of an accurate force field. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. For a molecule with specialized functional groups like the nitro (-NO₂) and azido (B1232118) (-N₃) groups, standard force fields may not be adequate. Therefore, specific parametrization is often necessary.

Force fields like COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) have been developed and validated for organic compounds containing nitro and azide functionalities. nih.gov For instance, new CHARMM force field parameters, referred to as C27rn, have been specifically developed for nitro compounds to accurately reproduce experimental data on densities and hydration energies. nih.gov Similarly, the COMPASS force field has been expanded to include parameters for aliphatic azide chains, which can be adapted for aromatic azides. researchgate.net

The parametrization process typically involves fitting the force field terms to high-level quantum mechanical calculations and experimental data. This ensures that the simulations can accurately model the intramolecular (bond lengths, angles, dihedrals) and intermolecular (van der Waals and electrostatic) interactions of this compound.

A typical simulation system would involve a single this compound molecule placed in a periodic box filled with a solvent, such as water, to mimic an aqueous environment. The system's size is chosen to be large enough to avoid finite size effects, often containing thousands of solvent molecules. nih.gov

Solvation and Interaction with Aqueous Environments

Understanding the solvation of this compound is fundamental to predicting its behavior in biological systems. MD simulations can provide detailed information about the hydration shell of the molecule and the specific interactions between its functional groups and water molecules.

Studies on similar nitroaromatic compounds have shown that the nitro group can form hydrogen bonds with water, influencing the molecule's solubility and orientation at interfaces. nih.govrutgers.edu For this compound, one would expect the carboxylic acid group to be deprotonated at physiological pH, forming a carboxylate that strongly interacts with water. The nitro group would also participate in hydrogen bonding, while the azide group's interactions would be weaker.

MD simulations can be used to calculate key thermodynamic properties related to solvation, such as the hydration free energy. For a set of nine nitroaromatic compounds, hydration free energies were calculated using various force fields and charge models, with the OPLS-AA force field showing good accuracy when using default atomic charges. nih.gov The calculated hydration free energies can be compared with experimental values to validate the force field.

A representative study on meta-aminobenzoic acid, which has structural similarities, used ab initio molecular dynamics to quantify the interactions with surrounding water molecules. nih.gov Such simulations for this compound would reveal the number of hydrogen bonds formed by each functional group and the residence time of water molecules in the hydration shell, providing a dynamic picture of its solvation.

The following table presents hypothetical data based on typical findings for similar compounds in MD simulations, illustrating the kind of information that could be obtained for this compound in an aqueous environment.

| Property | Simulated Value | Method |

| Hydration Free Energy (ΔG_hyd) | -45.2 ± 2.5 kJ/mol | Expanded Ensemble MD |

| Average Number of Hydrogen Bonds (Carboxylate) | 6.3 ± 0.8 | Radial Distribution Function Analysis |

| Average Number of Hydrogen Bonds (Nitro Group) | 2.1 ± 0.5 | Radial Distribution Function Analysis |

| First Solvation Shell Radius | 3.5 Å | Radial Distribution Function Analysis |

Note: The data in this table is representative and based on simulations of analogous nitroaromatic and azidobenzoic acid compounds. Specific simulations for this compound would be required to obtain precise values.

Conformational Dynamics and Flexibility

The conformational flexibility of this compound can influence its ability to bind to target molecules. MD simulations can explore the conformational landscape of the molecule by tracking the fluctuations of its dihedral angles over time. The orientation of the carboxylic acid, nitro, and azide groups relative to the benzene (B151609) ring can be analyzed.

For instance, simulations can reveal the preferred rotational angles of the C-C bond connecting the carboxylic acid group and the C-N bonds of the nitro and azide groups. This information is crucial for understanding how the molecule might orient itself within a binding pocket of a protein.

Interaction with Biomimetic Environments

To study the interaction of this compound with biological targets, MD simulations can be performed in more complex, biomimetic environments. This could involve simulating the molecule in the presence of a lipid bilayer to understand its membrane permeability, or within the active site of a protein to investigate its binding mode.

For example, molecular docking studies on similar compounds, such as inhibitors for the Pim-1 kinase, have been used to predict binding modes, which can then be further refined and validated using MD simulations. acs.org In such a simulation, the this compound molecule would be placed in the binding site of a target protein, and the system would be simulated to observe the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts).

The following table illustrates the type of detailed interaction data that can be extracted from an MD simulation of this compound bound to a hypothetical protein active site.

| Interaction Type | Interacting Residue (Hypothetical) | Average Distance (Å) | Occupancy (%) |

| Salt Bridge | Arg124 | 3.2 ± 0.4 | 95.2 |

| Hydrogen Bond | Asn88 | 2.9 ± 0.3 | 78.5 |

| Pi-Pi Stacking | Phe45 | 4.5 ± 0.5 | 60.1 |

| Hydrophobic Contact | Val67 | 3.8 ± 0.6 | 88.9 |

Note: This table presents a hypothetical scenario of this compound interacting with a protein binding site. The specific residues and interaction parameters would depend on the actual protein target.

Conjugation and Bioconjugation Strategies Involving 2 Nitro 4 Azidobenzoic Acid

Covalent Attachment to Biomolecules

The principal application of 2-Nitro-4-azidobenzoic acid is the covalent modification of biomolecules to probe molecular interactions and identify binding sites. nih.govmdpi.com The process typically involves first activating the carboxylic acid to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. organic-chemistry.orgnih.gov This activated ester can then readily react with nucleophilic groups on the target biomolecule. Following this initial conjugation, the aryl azide (B81097) can be photolyzed to induce a secondary, often less specific, covalent linkage to an interacting partner. wikipedia.orgresearchgate.net

The functionalization of proteins and peptides is the most well-documented application of this compound. The strategy leverages the compound as a photoaffinity label to identify and characterize binding sites within proteins. nih.govmdpi.com

The general approach involves:

Activation: The carboxylic acid of this compound is converted into an N-hydroxysuccinimide (NHS) ester. This creates a reactive site that specifically targets primary amine groups, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a peptide chain, forming a stable amide bond. organic-chemistry.orgnih.gov

Ligand Conjugation: The activated this compound is conjugated to a known ligand or peptide substrate for a target protein. This creates a photoreactive probe.

Binding and Crosslinking: The probe is incubated with the target protein, allowing it to bind to its specific site. Upon irradiation with UV light, the azido (B1232118) group generates a highly reactive nitrene, which rapidly inserts into adjacent chemical bonds (e.g., C-H, N-H, O-H) of the protein's amino acid residues, forming a permanent covalent crosslink. researchgate.netnih.gov

Detailed Research Findings:

Prolyl 4-hydroxylase Labeling: A photoaffinity label, N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5, was synthesized to identify the peptide binding site of prolyl 4-hydroxylase. nih.gov This probe acted as a substrate for the enzyme and, upon photo-irradiation, caused irreversible inactivation. Research demonstrated that two moles of the photoaffinity label were required to achieve 100% inactivation of one mole of the enzyme. The labeling was specific to the α-subunit of the α₂β₂ enzyme tetramer, effectively blocking the peptide substrate binding site without affecting the binding of other cofactors. nih.gov

Vitamin D-Binding Protein (VDBP) Identification: A photoreactive analog of 25-hydroxyvitamin D₃, named 25-hydroxyvitamin D₃ 3β-3'-[N-(4-azido-2-nitrophenyl)amino]propylether (25-OH-D₃-ANE), was developed to label plasma proteins. mdpi.com Following a two-minute UV irradiation, this probe successfully formed a covalent bond with the rat vitamin D-binding protein, enabling the identification and characterization of the ligand binding pocket. mdpi.com

| Target Protein | Probe Derived from this compound | Key Finding |

| Prolyl 4-hydroxylase | N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5 | Covalently labels the α-subunit, blocking the peptide binding site and inactivating the enzyme. nih.gov |

| Vitamin D-Binding Protein (VDBP) | 25-hydroxyvitamin D₃ 3β-3'-[N-(4-azido-2-nitrophenyl)amino]propylether | Covalently labels the protein, allowing for identification of the N-terminus region as part of the binding pocket. mdpi.com |

While the chemical principles of photoaffinity labeling using aryl azides are broadly applicable, specific, documented examples of this compound being used for the derivatization of nucleic acids are not prominent in the reviewed scientific literature. In theory, the compound could be conjugated to DNA- or RNA-binding molecules to probe nucleic acid-protein interactions.

Surface Immobilization and Material Functionalization

The bifunctional nature of this compound makes it theoretically suitable for immobilizing biomolecules onto surfaces or functionalizing materials. The carboxylic acid could be used to anchor the molecule to a functionalized surface, while the aryl azide could be used to subsequently capture interacting molecules upon photoactivation.

The modification of polymers with this compound could be achieved by coupling its carboxylic acid to polymers containing reactive groups (e.g., amines or hydroxyls). The resulting polymer would be photoreactive, capable of crosslinking or capturing other molecules upon UV exposure. Despite this potential, detailed research focused on using this compound for this purpose is not widely documented.

Derivatizing a solid-phase support, such as agarose (B213101) or magnetic beads, with this compound could create a photoreactive resin for affinity capture applications. A ligand could be attached to the support via the photoreactive nitrene, or alternatively, the carboxylic acid could be used to link the compound to an amine-functionalized resin. This would create a tool for "catch-and-release" proteomics where proteins that bind to a specific ligand (attached to the benzoic acid part) could be covalently captured on the support upon UV irradiation. However, specific examples detailing the synthesis and application of such supports using this compound are not extensively reported.

Methodological Innovations and Analytical Characterization for 2 Nitro 4 Azidobenzoic Acid Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for isolating 2-Nitro-4-azidobenzoic acid and assessing its purity, a critical step for ensuring the reliability of subsequent research applications.

Thin-Layer Chromatography (TLC): A fundamental technique for monitoring reaction progress is Thin-Layer Chromatography (TLC). nih.govmdpi.com For instance, in the synthesis of related azidobenzoic acid derivatives, TLC with a silica (B1680970) gel stationary phase and a chloroform (B151607):acetonitrile (B52724) (2:1, v/v) eluent is used to visualize the products. sciforum.net The spots on the TLC plates are typically visualized under ultraviolet (UV) light. nih.govsciforum.net

Column Chromatography: For purification on a larger scale, preparative column chromatography is frequently employed. sciforum.net Silica gel is a common adsorbent. In one example, a mixture of chloroform and carbon tetrachloride (1:1, v/v) was used as the eluent to isolate a photolysis product of an azidobenzoic acid derivative. sciforum.net Flash column chromatography is another variation used for purification, often with a silica gel stationary phase and eluent systems like petroleum ether or hexane/ethyl acetate (B1210297) mixtures. thieme-connect.comnih.gov

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of compounds like this compound and its derivatives with high accuracy. Purity levels of ≥95% are often required and confirmed using this method. nih.gov A common setup involves a C-18 reverse-phase column with an isocratic mobile phase, and detection is typically carried out using a UV detector at 254 nm. nih.gov In some applications, a gradient of acetonitrile and water is used as the mobile phase with a reverse-phase C18 column to achieve purities greater than 99%.

Table 1: Chromatographic Methods for Azidobenzoic Acid Derivatives

| Technique | Stationary Phase | Mobile Phase/Eluent | Application |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | Chloroform:Acetonitrile (2:1, v/v) | Reaction Monitoring |

| Column Chromatography | Silica Gel | Chloroform:Carbon Tetrachloride (1:1, v/v) | Product Purification |

| Flash Chromatography | Silica Gel | Petroleum Ether | Product Purification |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | Product Purification |

| High-Performance Liquid Chromatography (HPLC) | C-18 Reverse Phase | Isocratic (e.g., Methanol/Water) | Purity Analysis (≥95%) |

| High-Performance Liquid Chromatography (HPLC) | C-18 Reverse Phase | Acetonitrile/Water Gradient | High Purity Analysis (>99%) |

Spectroscopic Techniques for Structural Elucidation (Focus on Research Applications)

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The presence of the azide (B81097) group (–N₃) is confirmed by a strong, sharp absorption peak typically observed in the range of 2100-2180 cm⁻¹. mdpi.comresearchgate.netresearchgate.net For example, in 4-azidobenzoic acid, this peak appears around 2107 cm⁻¹ and 2180 cm⁻¹. mdpi.comresearchgate.net The nitro group (–NO₂) exhibits characteristic stretching vibrations, and the carboxylic acid group (–COOH) shows a broad O-H stretch and a C=O stretch around 1680-1710 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV spectrum of 4-azidobenzoic acid, a related compound, displays an absorption maximum at approximately 274 nm, which is attributed to the phenyl azide group. researchgate.netresearchgate.net The nitroaromatic functionality also contributes to the UV-Vis spectrum, with absorption bands that can be influenced by the solvent and the presence of other functional groups. nih.govuni-muenchen.de For instance, the addition of multiple nitro groups to a benzene (B151609) ring can lead to an increase in absorption intensity and a blue shift (a shift to shorter wavelengths). nih.gov

Table 2: Key Spectroscopic Data for Azidobenzoic Acid Derivatives

| Technique | Functional Group | Characteristic Absorption | Reference |

|---|---|---|---|

| FTIR | Azide (–N₃) | ~2107-2180 cm⁻¹ | mdpi.comresearchgate.net |

| FTIR | Carboxylic Acid (C=O) | ~1680-1710 cm⁻¹ | mdpi.com |

| UV-Vis | Phenyl Azide | λmax ≈ 274 nm | researchgate.netresearchgate.net |

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. In studies of related compounds under high pressure, synchrotron angle-dispersive X-ray diffraction (ADXRD) has been used to observe pressure-induced phase transitions and changes in the crystal structure. researchgate.net For example, studies on 4-azidobenzoic acid revealed a phase transition between 0.8 and 1.3 GPa, attributed to the distortion of the benzene ring. researchgate.net

Advanced Mass Spectrometry for Product Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to identify and quantify its reaction products and potential impurities. nih.govnih.gov

Electron Ionization Mass Spectrometry (EI-MS): EI-MS is a classic technique that provides a fragmentation pattern, or "mass spectrum," which serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center contains reference spectra for related compounds like 4-azidobenzoic acid, which can be used for identification purposes. nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. jfda-online.com In studies of related compounds, ESI-MS has been used to detect singly positively charged complex ions and to study their fragmentation pathways through tandem mass spectrometry (MS/MS). researchgate.net